モノエチルフタレート

概要

説明

モノエチルフタレートは、フタル酸のカルボキシル基の1つとエタノールとの縮合によって生成されるフタル酸モノエステルです 。これは、柔軟性と耐久性を付与するために、さまざまな製品の可塑剤として一般的に使用されます。 モノエチルフタレートはまた、パーソナルケア製品、医薬品、その他の消費財で広く使用されているジエチルフタレートの代謝産物でもあります 。

科学的研究の応用

作用機序

モノエチルフタレートは、主に内分泌系との相互作用を通じて効果を発揮します 。 核レセプター、膜レセプター、細胞内シグナル伝達経路に結合することで、ホルモンの合成、輸送、代謝を阻害する可能性があります 。 このかく乱は、特に生殖系および神経系において、さまざまな生理学的および発達的な影響を与える可能性があります 。

6. 類似の化合物との比較

モノエチルフタレートは、可塑剤として使用されるいくつかのフタル酸エステルの1つです 。類似の化合物には、以下が含まれます。

- モノメチルフタレート

- モノ-n-ブチルフタレート

- モノ(2-エチルヘキシル)フタレート

独自性: モノエチルフタレートは、他のフタル酸エステルとは異なる物理的および化学的特性を付与する、その特定のエステル構造が特徴です 。 その比較的低い分子量と特定の官能基により、他のフタル酸エステルでは効果が低い可能性のある特定の用途に適しています 。

生化学分析

Biochemical Properties

Monoethyl phthalate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . The breakdown process of Monoethyl phthalate revealed the intermediates phthalic acid, monomethyl phthalate, monoethyl phthalate, and ethyl methyl phthalate .

Cellular Effects

Monoethyl phthalate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disrupts the endocrine system, affecting reproductive health and physical development .

Molecular Mechanism

At the molecular level, Monoethyl phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monoethyl phthalate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Monoethyl phthalate vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Monoethyl phthalate is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Monoethyl phthalate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: モノエチルフタレートは、フタル酸とエタノールのエステル化によって合成されます。 反応は通常、フタル酸とエタノールを硫酸などの触媒の存在下で加熱してエステル化プロセスを促進する必要があります 。反応は以下のようになります。

C6H4(COOH)2+C2H5OH→C6H4(COOC2H5)(COOH)+H2O

工業生産方法: 工業現場では、モノエチルフタレートの生産は、大規模なエステル化プロセスで行われます。反応は、均一な混合と効率的な熱伝達を確保するために、加熱および撹拌機構を備えた反応器で行われます。 反応混合物はその後、蒸留にかけられ、目的のエステルが反応副生成物および未反応の出発物質から分離されます {_svg_4}。

3. 化学反応の分析

反応の種類: モノエチルフタレートは、加水分解、酸化、置換反応など、さまざまな化学反応を起こします 。

一般的な試薬と条件:

加水分解: モノエチルフタレートは、水と酸または塩基触媒の存在下で加水分解されて、フタル酸とエタノールを生成します.

生成される主な生成物:

加水分解: フタル酸とエタノール.

酸化: フタル酸およびその他の酸化された誘導体.

4. 科学研究への応用

化学反応の分析

Types of Reactions: Monoethyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

Hydrolysis: Phthalic acid and ethanol.

Oxidation: Phthalic acid and other oxidized derivatives.

Substitution: Various substituted phthalate esters depending on the substituent introduced.

類似化合物との比較

Monoethyl phthalate is one of several phthalate esters used as plasticizers . Similar compounds include:

- Monomethyl phthalate

- Mono-n-butyl phthalate

- Mono(2-ethylhexyl) phthalate

Uniqueness: Monoethyl phthalate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters . Its relatively low molecular weight and specific functional groups make it suitable for certain applications where other phthalates may not be as effective .

生物活性

Monoethyl phthalate (MEP) is a metabolite of diethyl phthalate (DEP), a widely used plasticizer found in various consumer products. Understanding the biological activity of MEP is crucial due to its implications for human health and environmental safety. This article synthesizes research findings, case studies, and relevant data on the biological effects of MEP.

MEP is formed through the hydrolysis of DEP, which is commonly utilized in cosmetics, personal care products, and plastic materials. MEP's chemical structure allows it to interact with biological systems, potentially leading to various health effects.

1. Toxicity Studies

Research indicates that MEP exhibits lower toxicity compared to its parent compound DEP. A study involving Saccharomyces cerevisiae (yeast) demonstrated that while DEP completely inhibited yeast growth at concentrations above 3.125 mM, MEP did not show significant inhibitory effects on yeast growth in both rich and synthetic media . This suggests that MEP may have a different mode of action or lower bioactivity than DEP.

2. Human Cell Lines

In comparative toxicity studies on human cell lines (HepG2, A375, and HEK293FT), DEP was found to be more toxic than MEP, reinforcing the notion that MEP poses a reduced risk in cellular contexts .

3. Endocrine Disruption

Phthalates, including MEP, are classified as endocrine disruptors. They can interfere with hormonal balance in humans and wildlife. A case study highlighted urinary levels of phthalate metabolites among populations in the Czech Republic, Slovakia, and Hungary, revealing significant exposure differences linked to personal care product use . Notably, MEP concentrations were highest in Hungary, correlating with increased use of such products.

Table 1: Summary of Biological Activities of Monoethyl Phthalate

Case Studies and Population Exposure

A comprehensive study analyzed urinary phthalate metabolites across different populations. It found that children had significantly higher levels of MEP compared to their mothers, suggesting varying exposure sources and patterns . The study utilized advanced analytical techniques such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) for accurate metabolite detection.

特性

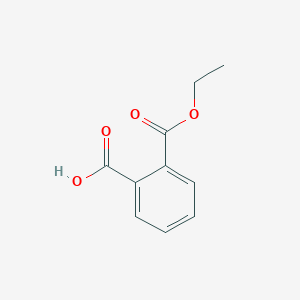

IUPAC Name |

2-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWHKOHZGJFMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052696 | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-33-4 | |

| Record name | Monoethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。